Propyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

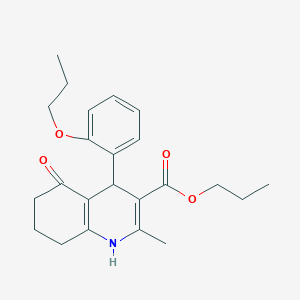

Propyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a propoxyphenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Eigenschaften

Molekularformel |

C23H29NO4 |

|---|---|

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

propyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C23H29NO4/c1-4-13-27-19-12-7-6-9-16(19)21-20(23(26)28-14-5-2)15(3)24-17-10-8-11-18(25)22(17)21/h6-7,9,12,21,24H,4-5,8,10-11,13-14H2,1-3H3 |

InChI-Schlüssel |

RXFOZMBQUDUXIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propyl-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann Ketongruppen zu Alkoholen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den Propyl-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen.

Wirkmechanismus

The mechanism by which propyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat

- Cyclohexyl-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat

- Methyl-(4S)-2-methyl-5-oxo-4-(2-propoxyphenyl)-4,4a,5,6,7,8-hexahydrochinolin-3-carboxylat

Einzigartigkeit

Propyl-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat ist einzigartig aufgrund seiner spezifischen Propylestergruppe, die im Vergleich zu seinen Ethyl-, Cyclohexyl- oder Methylanalogen unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Unterschiede können die Löslichkeit, Reaktivität und die Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.